3-Chlorobalipramine-d6 (maleate)

Description

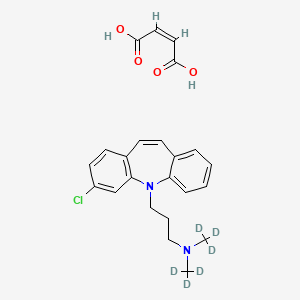

3-Chlorobalipramine-d6 (maleate) is a deuterated analog of 3-Chlorobalipramine, a chlorinated derivative of the tricyclic antidepressant balipramine. This compound is synthesized by replacing six hydrogen atoms with deuterium (^2H) at specific positions, enhancing its utility as an internal standard in mass spectrometry-based analytical methods. The maleate salt form improves solubility and stability, making it suitable for pharmaceutical research and quality control .

Properties

Molecular Formula |

C23H25ClN2O4 |

|---|---|

Molecular Weight |

434.9 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C19H21ClN2.C4H4O4/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;5-3(6)1-2-4(7)8/h3-4,6-11,14H,5,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |

InChI Key |

CJSGBIUHDRDKSW-QPEHKQNOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobalipramine-d6 (maleate) typically involves the following steps:

Deuteration: The introduction of deuterium atoms into the 3-Chlorobalipramine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

Formation of Maleate Salt: The deuterated 3-Chlorobalipramine is then reacted with maleic acid to form the maleate salt. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of 3-Chlorobalipramine-d6 (maleate) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in specialized reactors.

Salt Formation: Reacting the deuterated compound with maleic acid in industrial-scale reactors, followed by purification steps such as crystallization or recrystallization to obtain the pure maleate salt.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobalipramine-d6 (maleate) undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

Hydrolysis: The maleate salt can be hydrolyzed under acidic or basic conditions to release the free base form of the compound.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Formation of substituted derivatives such as 3-azido or 3-thiocyanato compounds.

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Hydrolysis: Release of the free base form of 3-Chlorobalipramine-d6.

Scientific Research Applications

3-Chlorobalipramine-d6 (maleate) is used in various scientific research applications, including:

Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Biology: In studies involving the metabolism and pharmacokinetics of deuterated compounds.

Medicine: As a potential therapeutic agent in drug development and pharmacological studies.

Industry: In the synthesis of other deuterated compounds and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Chlorobalipramine-d6 (maleate) involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, leading to altered biological effects. The maleate salt form enhances the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₃H₁₉D₆ClN₂O₄ (deuterated maleate salt)

- Molecular Weight : 434.95 g/mol

- CAS Number: Not explicitly listed in the evidence, though related compounds (e.g., 3-Chlorobalipramine maleate) are documented under CAS 2095-42-3 .

- Application : Primarily used as a reference standard in pharmacokinetic studies and impurity profiling of tricyclic antidepressants .

Comparison with Structurally Related Compounds

Balipramine Hydrochloride-d6 (Impurity)

- Molecular Formula : C₁₉H₁₇D₆ClN₂

- Molecular Weight : 320.89 g/mol

- Key Differences :

Dichloroimipramine Hydrochloride-d6

- Molecular Formula : C₁₉H₁₇D₆Cl₂N₂Cl

- Molecular Weight : 391.80 g/mol

- Key Differences: Contains two chlorine atoms on the tricyclic backbone, compared to one in 3-Chlorobalipramine-d6. Higher molecular weight due to additional chlorine and hydrochloride salt form. Used in studies requiring differentiation between mono- and di-chlorinated antidepressant metabolites .

Desmethyldoxepin Maleate

- Molecular Formula: C₁₉H₁₉NO₄ (maleate salt)

- Molecular Weight: ~333.36 g/mol (non-deuterated form)

- Key Differences :

Functional and Analytical Comparisons

Deuterated vs. Non-Deuterated Analogs

- 3-Chlorobalipramine-d6 (maleate) vs. 3-Chlorobalipramine maleate: Deuterated analogs exhibit nearly identical chromatographic behavior but distinct mass spectral profiles, enabling precise quantification in LC-MS/MS assays . Non-deuterated forms lack isotopic labeling, limiting their use as internal standards .

Chlorinated vs. Non-Chlorinated Derivatives

- 3-Chlorobalipramine-d6 vs. Balipramine-d6: The chlorine atom in 3-Chlorobalipramine-d6 alters lipophilicity and metabolic stability compared to non-chlorinated balipramine derivatives. Chlorination increases molecular weight by ~35 g/mol and may influence receptor binding affinity .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| 3-Chlorobalipramine-d6 (maleate) | C₂₃H₁₉D₆ClN₂O₄ | 434.95 | Internal standard for LC-MS/MS |

| Balipramine Hydrochloride-d6 | C₁₉H₁₇D₆ClN₂ | 320.89 | Impurity profiling |

| Dichloroimipramine HCl-d6 | C₁₉H₁₇D₆Cl₂N₂Cl | 391.80 | Metabolite differentiation |

| Desmethyldoxepin Maleate | C₁₉H₁₉NO₄ | 333.36 | Doxepin metabolite analysis |

Table 2: Regulatory and Commercial Status

| Compound | CAS Number | Supplier | Price (USD) |

|---|---|---|---|

| 3-Chlorobalipramine-d6 (maleate) | Not specified | MedChemExpress (MCE) | Upon request |

| 3-Chlorobenzenamine | 108-42-9 | TRC | Not listed |

| Chloramphenicol-d5 | 7411-65-6 | TSZ | 2800/mg |

Research Implications

- Analytical Utility : Deuterated standards like 3-Chlorobalipramine-d6 (maleate) are critical for minimizing matrix effects in complex biological samples .

- Structural Insights : Chlorination and deuteration patterns influence both physicochemical properties and analytical performance, necessitating careful selection of reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.